molecular formula C7H5BrClNO2 B1590709 Methyl 6-bromo-5-chloronicotinate CAS No. 78686-80-3

Methyl 6-bromo-5-chloronicotinate

Cat. No. B1590709
CAS RN: 78686-80-3
M. Wt: 250.48 g/mol
InChI Key: DVLLXKWMRGGKTL-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-5-chloronicotinate” is a chemical compound with the CAS Number: 78686-80-3 . It has a molecular weight of 250.48 . The IUPAC name for this compound is methyl 6-bromo-5-chloronicotinate .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-5-chloronicotinate” is 1S/C7H5BrClNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-5-chloronicotinate” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Brominated and Chlorinated Compounds in Environmental Chemistry

Brominated and chlorinated compounds like Methyl 6-bromo-5-chloronicotinate are significant in environmental chemistry due to their interactions with atmospheric and aquatic systems. For example, methyl bromide emissions from biomass burning contribute notably to the stratospheric bromine budget, impacting ozone layer depletion (Stein Mané & M. Andreae, 1994) here. Similarly, the volatilization of methyl bromide from agricultural fields indicates its significant escape into the atmosphere, which poses challenges for environmental management (M. Majewski et al., 1995) here.

Role in Organic Synthesis

Compounds with bromine and chlorine substituents are crucial in organic synthesis, serving as intermediates in the preparation of various organic molecules. For instance, the halomethylation of salicylaldehydes demonstrates the utility of bromo- and chloro-methyl groups in creating functional molecules for coordination chemistry, highlighting a potential use for Methyl 6-bromo-5-chloronicotinate in synthesizing heteroditopic ligands (Qiang Wang et al., 2006) here.

Environmental Impact and Degradation

The environmental impact of brominated and chlorinated compounds, alongside their degradation, is an area of significant research interest. Techniques for the destruction of methyl bromide adsorbed to activated carbon through thiosulfate or electrolysis have been explored, which could inform methods for handling waste or residuals from Methyl 6-bromo-5-chloronicotinate applications (Yu Yang et al., 2015) here.

Safety And Hazards

“Methyl 6-bromo-5-chloronicotinate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which suggest avoiding breathing dust, wearing protective gloves, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 6-bromo-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLLXKWMRGGKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506558
Record name Methyl 6-bromo-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-5-chloronicotinate

CAS RN

78686-80-3
Record name Methyl 6-bromo-5-chloro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-chloronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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